PF-03550096 was developed by Pfizer as part of their research into cannabinoid receptor ligands. It falls under the category of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is classified as a selective agonist for the CB2 receptor, distinguishing it from other cannabinoids that may interact with both CB1 and CB2 receptors.
The synthesis of PF-03550096 involves several key steps:
In an industrial context, the production of PF-03550096 would focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to enhance efficiency. Large-scale synthesis may also involve automated systems for monitoring reaction progress and quality control.
PF-03550096 has a complex molecular structure characterized by its benzimidazole backbone. The molecular formula is CHNO, with a molecular weight of approximately 284.36 g/mol.
The structure can be described as follows:
The structural representation of PF-03550096 can be visualized using chemical drawing software or databases that provide 3D models based on its molecular formula.
PF-03550096 can participate in various chemical reactions:
PF-03550096 acts primarily through selective agonism at the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, it triggers intracellular signaling pathways that modulate pain perception and inflammatory responses.
The mechanism involves:
Relevant data regarding melting point, boiling point, and specific heat capacity should be consulted from chemical databases for precise values.
PF-03550096 has significant scientific uses primarily in pharmacology:
Cannabinoid receptor type 1 and cannabinoid receptor type 2 share approximately 44% amino acid homology but exhibit distinct ligand binding specificities and physiological functions. Cannabinoid receptor type 1 activation inhibits adenylyl cyclase via Gi/o proteins, suppresses voltage-gated calcium channels, and activates inwardly rectifying potassium channels. This underpins its neuromodulatory effects but also drives dose-limiting central side effects. Cannabinoid receptor type 2 couples to similar Gi/o pathways but elicits fundamentally different outcomes due to its tissue distribution: in immune cells, it suppresses pro-inflammatory cytokine release (e.g., tumor necrosis factor-α, interferon-γ) and inhibits cell migration. Critically, cannabinoid receptor type 2 shows minimal expression in the healthy central nervous system, making it a compelling target for peripherally acting drugs devoid of psychoactivity [5] [8].
Cannabinoid receptor type 2 functions as a master regulator of immune homeostasis. Its activation on macrophages and neutrophils attenuates nuclear factor kappa-light-chain-enhancer of activated B cells signaling, reducing the production of pro-inflammatory mediators (e.g., interleukin-1β, interleukin-6). Concurrently, it enhances interleukin-10 release, promoting tissue repair. In the gastrointestinal tract, cannabinoid receptor type 2 is expressed on mucosal T cells, eosinophils, and dendritic cells. During intestinal inflammation, cannabinoid receptor type 2 expression is dynamically upregulated—a compensatory response observed in human inflammatory bowel disease and irritable bowel syndrome biopsies. Experimental evidence confirms that cannabinoid receptor type 2 knockout mice exhibit exacerbated colitis in chemical (e.g., dextran sulfate sodium) and immune-mediated models, while cannabinoid receptor type 2 agonists reduce neutrophil infiltration, epithelial apoptosis, and mucosal permeability [3] [6] [9].
Table 2: Mechanisms of Cannabinoid Receptor Type 2-Mediated Immune Modulation in the Gut
Cell Type | Cannabinoid Receptor Type 2 Activation Effect | Functional Outcome in Gastrointestinal Tract |
---|---|---|
Macrophages | ↓ Nuclear Factor Kappa B Activity, ↓ Tumor Necrosis Factor-α Release | Reduced Mucosal Inflammation, Tissue Protection |
T Lymphocytes | ↓ T Cell Proliferation, ↑ Regulatory T Cell Differentiation | Suppressed Adaptive Immune Response, Immune Tolerance |
Dendritic Cells | ↓ Major Histocompatibility Complex II Expression, ↓ Interleukin-12 | Impaired Antigen Presentation, Attenuated Inflammation |
Epithelial Cells | ↑ Tight Junction Protein Expression, ↓ Apoptosis | Enhanced Barrier Function, Reduced Bacterial Translocation |
Visceral hypersensitivity—a pathophysiological hallmark of irritable bowel syndrome and inflammatory bowel disease—arises from aberrant neural signaling, immune activation, and altered gut-brain axis communication. Cannabinoid receptor type 2 agonism addresses this multilaterally:
Table 3: Evidence Supporting Cannabinoid Receptor Type 2 Agonism in Gastrointestinal Disorders
Study Type | Key Finding | Reference Compound/Model |
---|---|---|
Preclinical | PF-03550096 (Ki = 7 nM at Cannabinoid Receptor Type 2) blocks mesenteric afferent nerve firing in colitis | Rat Visceral Hypersensitivity Model [1] |
Clinical Biopsy Analysis | Irritable Bowel Syndrome patients show 2.8-fold ↑ cannabinoid receptor type 2 mRNA in colonic mucosa vs. controls | Human Irritable Bowel Syndrome Biopsies [6] |
Phase 2a Trial | Olorinab (cannabinoid receptor type 2 agonist) reduced abdominal pain scores in Crohn’s Disease (Δ = -4.6, P<0.01) | Human Crohn’s Disease Patients [4] |
PF-03550096 exemplifies the translational potential of this approach. This synthetic benzimidazole derivative (chemical name: N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide) demonstrates nanomolar affinity for cannabinoid receptor type 2 (Ki = 7 nM) with 214-fold selectivity over cannabinoid receptor type 1 (Ki = 1500 nM). Its molecular design exploits the benzimidazole core—a pharmacophore known for high cannabinoid receptor type 2 binding—with a 3-hydroxy-3-methylbutyl side chain optimizing receptor interaction. Developed by Pfizer, it emerged from structure-activity relationship studies aiming to circumvent blood-brain barrier penetration, thereby restricting activity to peripheral cannabinoid receptor type 2 targets [1] [9].
In a rat model of visceral hypersensitivity, PF-03550096 significantly attenuated pain responses without altering gastrointestinal transit—a critical advantage over non-selective cannabinoid agonists that induce constipation. This functional selectivity underscores its promise for irritable bowel syndrome, where pain relief without exacerbating bowel dysfunction is paramount [1].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8